CCMQ

Description

Structure

3D Structure

Properties

IUPAC Name |

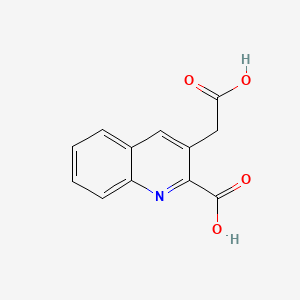

3-(carboxymethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXJDEHFADWURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Linchpin of Global Measurement Accord: A Technical Guide to the Role of the CCQM

For researchers, scientists, and professionals in drug development, the assurance that measurements are accurate, comparable, and reliable across international borders is not merely a matter of convenience; it is a cornerstone of scientific integrity, global trade, and regulatory acceptance. At the heart of this global measurement harmony lies the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM), a body whose work underpins the international framework of chemical and biological measurement standards.

This in-depth technical guide explores the pivotal role of the CCQM, its operational framework, and its impact on the scientific community. We will delve into the mechanisms the CCQM employs to establish global comparability, present key data on its activities, and provide insights into the rigorous experimental protocols that form the basis of international measurement confidence.

The Mandate of the CCQM: Ensuring Global Comparability

The CCQM is a consultative committee of the International Committee for Weights and Measures (CIPM), which in turn operates under the authority of the General Conference on Weights and Measures (CGPM), an intergovernmental body established by the Metre Convention in 1875.[1] The primary remit of the CCQM is to develop, improve, and document the equivalence of national standards for chemical and biological measurements.[1][2] Its mission is to advance the global comparability of these measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[3]

This is achieved by promoting traceability to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[2] The CCQM's activities are crucial for a wide range of sectors, including healthcare, food safety, environmental monitoring, and the pharmaceutical industry, where accurate and comparable measurements are paramount.[1][4]

The organizational structure of the CCQM is designed to address the diverse needs of the chemical and biological measurement community. It comprises several technical working groups, each focused on a specific area of metrology.

CCQM Working Groups:

-

Cell Analysis (CAWG)

-

Electrochemical Analysis (EAWG)

-

Gas Analysis (GAWG)

-

Inorganic Analysis (IAWG)

-

Isotope Ratios (IRWG)

-

Key Comparisons and CMC Quality (KCWG)

-

Nucleic Acid Analysis (NAWG)

-

Organic Analysis (OAWG)

-

Protein Analysis (PAWG)

-

Surface Analysis (SAWG)

-

Strategic Planning (SPWG)

These working groups are responsible for carrying out the technical work of the CCQM, primarily through the organization of key comparisons and pilot studies.

The Pillars of Confidence: Key Comparisons and CMCs

The core of the CCQM's strategy for establishing global measurement equivalence rests on two key pillars: Key Comparisons (KCs) and Calibration and Measurement Capabilities (CMCs) . This system is a cornerstone of the CIPM Mutual Recognition Arrangement (CIPM MRA), an agreement between national metrology institutes (NMIs) to mutually recognize the validity of their calibration and measurement certificates.

Key Comparisons are inter-laboratory studies that assess the competence of participating NMIs in performing specific measurements.[4] These comparisons are meticulously planned and executed to test the highest level of measurement capability. The results of key comparisons provide a robust technical basis for demonstrating the equivalence of measurement standards held by different countries.

Calibration and Measurement Capabilities (CMCs) are peer-reviewed statements of an NMI's best measurement capability for a given quantity, expressed in terms of measurement uncertainty.[5] These CMCs are published in the BIPM Key Comparison Database (KCDB), a publicly accessible repository of information on the international equivalence of measurement standards.[5] The successful participation in relevant key comparisons is a prerequisite for the acceptance and publication of an NMI's CMCs.

Quantitative Overview of CCQM Activities

The scale and scope of the CCQM's activities are substantial, reflecting the broad and critical nature of chemical and biological measurements. The following tables summarize the quantitative output of the CCQM in terms of key comparisons, pilot studies, and CMCs.

| Activity Type | Total Number (as of October 2025) |

| CCQM Key Comparisons | 258 |

| CCQM Pilot Studies | 215 |

| CCQM Calibration and Measurement Capabilities (CMCs) | > 7,000 |

Table 1: Overview of CCQM Activities. This table provides a summary of the total number of key comparisons, pilot studies, and CMCs under the purview of the CCQM.

| CCQM Working Group | Number of Key Comparisons | Number of Pilot Studies |

| Gas Analysis (GAWG) | 65 | 48 |

| Inorganic Analysis (IAWG) | 58 | 45 |

| Organic Analysis (OAWG) | 75 | 62 |

| Electrochemical Analysis (EAWG) | 25 | 20 |

| Bioanalysis (BAWG - Predecessor to NAWG, PAWG, CAWG) | 35 | 40 |

Table 2: Distribution of Key Comparisons and Pilot Studies by Selected CCQM Working Groups. This table illustrates the distribution of these activities across some of the key technical areas within the CCQM.

Experimental Protocols: A Glimpse into the Rigor of CCQM Key Comparisons

The credibility of key comparisons hinges on the meticulous design and execution of their experimental protocols. These protocols are developed by the relevant CCQM working group and are designed to be challenging yet representative of real-world measurement scenarios. Below are summaries of the methodologies for two key CCQM comparisons.

CCQM-K118: Natural Gas Composition

This key comparison focused on the determination of the composition of two types of natural gas: a low-calorific, hydrogen-enriched natural gas and a high-calorific, LNG-type gas.

Methodology:

-

Sample Preparation and Distribution: The coordinating laboratory prepared a batch of homogeneous and stable gas mixtures for each of the two natural gas types. These samples were distributed to the 14 participating laboratories.

-

Measurement by Participants: Each participating laboratory used its own primary methods for gas analysis to determine the amount-of-substance fraction of the components in the gas mixtures. Commonly employed techniques included gas chromatography with various detectors (TCD, FID) and non-dispersive infrared (NDIR) spectroscopy.

-

Data Submission: Participants submitted their measurement results, along with a detailed uncertainty budget, to the coordinating laboratory.

-

Data Analysis: The submitted data was analyzed to determine a Key Comparison Reference Value (KCRV), which represents the consensus value of the measurement. The performance of each laboratory was evaluated based on its deviation from the KCRV.

CCQM-K55d: Purity of Folic Acid

This key comparison aimed to assess the capabilities of NMIs in assigning the purity of a high-purity organic compound, folic acid.

Methodology:

-

Sample Distribution: A well-characterized batch of high-purity folic acid was distributed to the participating laboratories.

-

Purity Assessment: Participants were required to determine the mass fraction of the main component (folic acid) using a mass balance approach. This involved the quantification of structurally related impurities, water content, residual organic solvents, and non-volatile residues.

-

Analytical Techniques: A variety of analytical techniques were employed, including:

-

Chromatographic methods (HPLC-UV, LC-MS) for the identification and quantification of organic impurities.

-

Karl Fischer titration for the determination of water content.

-

Thermogravimetric analysis (TGA) for the determination of volatile components and non-volatile residue.

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.

-

-

Calculation of Purity: The purity was calculated by subtracting the mass fractions of all identified impurities from 100%. A comprehensive uncertainty budget was required for the final purity value.

Visualizing the Framework: Workflows and Relationships

To better understand the operational logic of the CCQM and its role in the international measurement infrastructure, the following diagrams, created using the Graphviz DOT language, illustrate key processes.

References

An In-Depth Technical Guide to the Consultative Committee for Amount of Substance (CCQM): History, Mission, and Core Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global landscape of scientific measurement, ensuring the comparability and accuracy of results is paramount. This is particularly critical in fields such as chemical and biological analysis, where precise measurements underpin everything from pharmaceutical development and clinical diagnostics to environmental monitoring and international trade. At the heart of the international effort to ensure confidence in these measurements is the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM).

This technical guide provides an in-depth overview of the CCQM, from its historical origins and mission to its operational structure and core activities. It is intended for researchers, scientists, and drug development professionals who rely on accurate and comparable measurements in their work.

History and Mission of the CCQM

The Genesis of a Global Need

The late 20th century saw a rapid advancement in analytical chemistry and a growing recognition of the need for international comparability of chemical measurements. Unlike physical measurements, which had a long-established system of traceability to the International System of Units (SI), chemical measurements often lacked a clear and consistent framework for demonstrating equivalence across different laboratories and countries. This "world-wide lack on comparability and metrological traceability" posed significant challenges for global trade, regulatory compliance, and scientific collaboration.[1]

Recognizing this critical gap, the International Committee for Weights and Measures (CIPM), the governing body of the International Bureau of Weights and Measures (BIPM), established a Working Group on Metrology in Chemistry in 1991.[2] The early work of this group, which included studies on the measurement of metals in solution and gases, highlighted the complexities and the urgent need for a dedicated international body.[2]

Establishment and Evolution

In 1993, the CIPM made the landmark decision to create the Consultative Committee for Amount of Substance (CCQM), charging it with advising the CIPM on matters related to the accuracy of quantitative chemical measurements and their traceability to the SI.[1] The first meeting of the CCQM was held in 1995, marking the formal beginning of a coordinated global effort to establish a robust metrological framework for chemistry.[2]

Since its inception, the CCQM has grown to become the largest and one of the most active of the CIPM's consultative committees, with nine technical subject working groups.[3] Its scope has also expanded to formally include biology, reflecting the increasing importance of metrology in areas such as clinical diagnostics, biotechnology, and cell analysis.

Mission and Vision for the Future

The overarching vision of the CCQM is "A world in which all chemical and biological measurements are made at the required level of accuracy to meet the needs of society."[4][5] To achieve this, the CCQM's mission is "To advance global comparability of chemical and biological measurement standards and capabilities, enabling Member states and Associates to make measurements with confidence."[4][5]

The core responsibilities of the CCQM are:[6]

-

To establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.

-

To contribute to the establishment of a globally recognized system of national measurement standards, methods, and facilities for chemical and biological measurements.

-

To support the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.

-

To advise the CIPM on the uncertainties of the BIPM's calibration and measurement services.

-

To act as a forum for the exchange of information and to foster collaboration among its members.

Organizational Structure of the CCQM

The CCQM is composed of representatives from national metrology institutes (NMIs) and other expert laboratories from around the world. Its work is carried out through a series of technical working groups, each focusing on a specific area of chemical or biological metrology.

The following diagram illustrates the organizational structure of the CCQM:

Caption: Organizational structure of the CCQM, showing the leadership and various working groups.

The technical working groups are responsible for carrying out the core scientific work of the CCQM, which primarily involves conducting Key Comparisons and Pilot Studies.[2] The supporting working groups provide oversight and guidance on strategic planning, the quality of key comparisons, and fundamental concepts such as the definition of the mole.

Core Activities: Key Comparisons and Pilot Studies

The cornerstone of the CCQM's work is the organization of international laboratory comparisons, known as Key Comparisons and Pilot Studies. These comparisons are designed to assess and document the equivalence of national measurement standards and to support the Calibration and Measurement Capabilities (CMCs) of participating institutes.

The Workflow of a CCQM Key Comparison

A CCQM Key Comparison is a highly structured exercise that follows a well-defined process to ensure fairness, transparency, and scientific rigor. The general workflow is as follows:

References

- 1. bipm.org [bipm.org]

- 2. CCQM Working Group on Cell Analysis - BIPM [bipm.org]

- 3. Development of International Key Comparisons in the Field of Chemico-Analytical Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCQM Strategic Planning Working Group - BIPM [bipm.org]

- 5. bipm.org [bipm.org]

- 6. bipm.org [bipm.org]

A Guide to the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM)

This technical guide provides an in-depth overview of the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), its organizational structure, and the functions of its working groups. It is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the international framework for ensuring the comparability and traceability of chemical and biological measurements.

The Role and Mission of the CCQM

The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM) is a committee of the International Committee for Weights and Measures (CIPM). Its primary mission is to advance the global comparability of chemical and biological measurement standards and capabilities. This enables member states and associates to perform measurements with confidence, underpinning international trade, supporting regulatory compliance, and advancing scientific research.

The key responsibilities of the CCQM include:

-

Establishing the global comparability of measurement results by promoting traceability to the International System of Units (SI).

-

Developing and documenting the equivalence of national measurement standards, including certified reference materials and reference methods for chemical and biological measurements.

-

Contributing to the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.

-

Acting as a forum for the exchange of information on the research and technical activities of its members.

Organizational Structure of the CCQM

The CCQM is composed of representatives from national metrology institutes (NMIs) and designated institutes (DIs) from the member states of the General Conference on Weights and Measures (CGPM). The committee is led by a President and an Executive Secretary from the International Bureau of Weights and Measures (BIPM). The technical work of the CCQM is carried out by a series of specialized working groups.

The Unseen Standard: How CCQM Elevates Traceability in Laboratory Medicine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of laboratory medicine, where clinical decisions and drug development milestones rely on the precision of measurements, the concept of traceability is paramount. It is the invisible thread that connects a patient's test result in a local clinic to a globally recognized standard, ensuring that a measurement of "X" in one part of the world is equivalent to a measurement of "X" anywhere else. At the heart of establishing this global equivalence is the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a cornerstone of the International Bureau of Weights and Measures (BIPM). This technical guide delves into the profound impact of the CCQM on establishing and maintaining traceability in laboratory medicine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, key experimental data, and the methodologies that underpin this critical aspect of modern healthcare.

The Foundation of Comparability: The Role of CCQM

Established to ensure the global comparability of measurement results in chemistry and biology, the CCQM, in collaboration with the Joint Committee for Traceability in Laboratory Medicine (JCTLM), provides the essential framework for traceability. This is achieved through the development and designation of higher-order reference materials and reference measurement procedures. These serve as the pinnacle of the calibration hierarchy, allowing for the dissemination of accuracy from the highest metrological level down to the routine clinical laboratory.

The work of the CCQM is realized through a series of rigorous international comparisons, known as key comparisons and pilot studies. These inter-laboratory studies assess the competence of National Metrology Institutes (NMIs) and Designated Institutes (DIs) in assigning values to reference materials and executing reference measurement procedures. The outcomes of these comparisons provide a tangible demonstration of the global equivalence of measurement capabilities.

Quantitative Insights: Data from CCQM Key Comparisons

The following tables summarize the results from several key CCQM comparisons relevant to laboratory medicine, showcasing the high degree of agreement achieved among participating National Metrology Institutes. This data underscores the effectiveness of the CCQM framework in establishing a global network of comparable measurements.

Table 1: Results of CCQM-K9 Key Comparison for pH of Phosphate Buffer

| Participating NMI/DI | Reported pH Value (at 25 °C) | Standard Uncertainty |

| NMI A | 6.865 | 0.002 |

| NMI B | 6.864 | 0.003 |

| NMI C | 6.866 | 0.002 |

| NMI D | 6.865 | 0.002 |

| NMI E | 6.867 | 0.003 |

| KCRV | 6.865 | 0.001 |

KCRV: Key Comparison Reference Value

Table 2: Results of CCQM-K120 Key Comparison for Carbon Dioxide in Air (Nominal 380 µmol/mol)

| Participating NMI/DI | Reported Mole Fraction (µmol/mol) | Standard Uncertainty |

| NMI F | 379.95 | 0.04 |

| NMI G | 379.98 | 0.05 |

| NMI H | 379.93 | 0.04 |

| NMI I | 379.96 | 0.03 |

| NMI J | 379.97 | 0.05 |

| KCRV | 379.96 | 0.02 |

KCRV: Key Comparison Reference Value

Table 3: Results of CCQM-K86 Key Comparison for GMO Quantification (Maize DNA)

| Participating NMI/DI | Reported Mass Fraction (%) | Standard Uncertainty |

| NMI K | 1.002 | 0.015 |

| NMI L | 0.998 | 0.020 |

| NMI M | 1.005 | 0.018 |

| NMI N | 0.995 | 0.022 |

| NMI O | 1.000 | 0.017 |

| KCRV | 1.000 | 0.008 |

KCRV: Key Comparison Reference Value

Table 4: Results of CCQM-P199 Pilot Study for HIV-1 RNA Copy Number Quantification (Study Material 1)

| Participating NMI/DI | Reported Copy Number Concentration (copies/µL) | Standard Uncertainty |

| NMI P | 820 | 45 |

| NMI Q | 795 | 50 |

| NMI R | 850 | 60 |

| NMI S | 810 | 40 |

| NMI T | 835 | 55 |

| Reference Value | 822 | 25 |

The Calibration Hierarchy: A Visual Representation

The establishment of traceability relies on an unbroken chain of calibrations, known as the calibration hierarchy. This hierarchy links the value of a calibrator used in a routine clinical laboratory back to the highest-order reference materials and methods.

Core Methodologies: Detailed Experimental Protocols

The accuracy and reliability of the traceability chain are underpinned by meticulously validated reference measurement procedures. These methods, often employing techniques like isotope dilution-mass spectrometry (ID-MS), provide the highest level of analytical certainty.

Reference Measurement Procedure for Serum Creatinine by Isotope Dilution-Gas Chromatography/Mass Spectrometry (ID-GC/MS)

This procedure describes a reference method for the accurate determination of creatinine in human serum.

1. Principle: A known amount of isotopically labeled creatinine (e.g., ¹³C₂,¹⁵N-creatinine) is added as an internal standard to a serum sample. After equilibration, the creatinine is chemically derivatized to a volatile form suitable for gas chromatography. The ratio of the abundance of the unlabeled (endogenous) creatinine derivative to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the concentration of creatinine in the sample, traceable to a primary reference material.

2. Materials and Reagents:

-

Certified Reference Material (CRM) for creatinine

-

Isotopically labeled creatinine internal standard

-

Ammonia solution

-

Acetonitrile

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

High-purity water

3. Sample Preparation:

-

Accurately weigh a serum sample into a glass tube.

-

Add a precise amount of the isotopically labeled creatinine internal standard solution.

-

Vortex the mixture and allow it to equilibrate for at least 30 minutes at room temperature.

-

Add ammonia solution to adjust the pH and precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

4. Derivatization:

-

Add the derivatizing agent (MSTFA) to the dried extract.

-

Seal the tube and heat at 60°C for 30 minutes to complete the derivatization reaction.

5. GC/MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC/MS system.

-

Use a suitable capillary column for the separation of the creatinine derivative.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the unlabeled and labeled creatinine derivatives.

6. Quantification:

-

Determine the peak area ratio of the selected ions for the unlabeled and labeled creatinine derivatives.

-

Prepare a calibration curve by analyzing a series of calibration solutions containing known amounts of the creatinine CRM and the internal standard.

-

Calculate the concentration of creatinine in the serum sample using the peak area ratio and the calibration curve.

IFCC Reference Measurement Procedure for Hemoglobin A1c (HbA1c)

This procedure outlines the reference method for the determination of HbA1c, a critical marker for the long-term management of diabetes.

1. Principle: The method is based on the cleavage of the hemoglobin molecule into peptides by the enzyme endoproteinase Glu-C. The resulting glycated and non-glycated N-terminal hexapeptides of the β-chain are then separated and quantified by a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or a UV detector. The HbA1c concentration is expressed as the ratio of the glycated hexapeptide to the sum of the glycated and non-glycated hexapeptides.

2. Materials and Reagents:

-

Certified Reference Materials for HbA1c and Hemoglobin A0 (HbA0)

-

Endoproteinase Glu-C

-

Denaturing reagent (e.g., urea)

-

Reducing agent (e.g., dithiothreitol)

-

Alkylation reagent (e.g., iodoacetamide)

-

HPLC mobile phases

-

High-purity water

3. Sample Preparation (Hemolysate Preparation):

-

Lyse washed red blood cells with a suitable lysis reagent to release hemoglobin.

-

Determine the total hemoglobin concentration of the hemolysate.

4. Enzymatic Digestion:

-

Denature a known amount of hemolysate with the denaturing reagent.

-

Reduce the disulfide bonds with the reducing agent.

-

Alkylate the free sulfhydryl groups with the alkylation reagent.

-

Add endoproteinase Glu-C to the mixture and incubate to cleave the hemoglobin into peptides.

-

Stop the enzymatic reaction by adding a suitable reagent (e.g., formic acid).

5. HPLC-MS/UV Analysis:

-

Inject the peptide mixture into the HPLC system.

-

Separate the glycated and non-glycated N-terminal β-chain hexapeptides using a reverse-phase HPLC column.

-

Detect and quantify the peptides using either a mass spectrometer or a UV detector at a specific wavelength.

6. Quantification:

-

Determine the peak areas of the glycated and non-glycated hexapeptides.

-

Calculate the ratio of the glycated hexapeptide peak area to the sum of the glycated and non-glycated hexapeptide peak areas.

-

Use calibration materials prepared from mixtures of purified HbA1c and HbA0 CRMs to establish a calibration curve and ensure traceability.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a reference measurement procedure using isotope dilution-mass spectrometry.

Conclusion: A Commitment to Global Health

The work of the CCQM is fundamental to achieving global comparability and reliability of measurement results in laboratory medicine. By providing a robust framework for traceability through the development of higher-order reference materials and methods, and by verifying the competence of national metrology institutes through rigorous international comparisons, the CCQM plays a pivotal role in ensuring the accuracy of clinical diagnoses, the efficacy of therapeutic monitoring, and the integrity of data in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of metrological traceability, as championed by the CCQM, is not merely a technical requirement but a commitment to the advancement of global health.

A Guide to the Pinnacle of Measurement Science: The BIPM and its Synergy with the CCQM

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and development, particularly within the pharmaceutical industry, the precision and comparability of measurements are paramount. At the heart of ensuring global uniformity in metrology—the science of measurement—lies the Bureau International des Poids et Mesures (BIPM) . This in-depth guide explores the foundational role of the BIPM and its critical relationship with the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) , offering a comprehensive overview for professionals who rely on the highest standards of measurement accuracy.

The Bureau International des Poids et Mesures (BIPM): The Keystone of Global Metrology

Established by the Metre Convention on May 20, 1875, the BIPM is an intergovernmental organization tasked with ensuring the worldwide uniformity of measurements and their traceability to the International System of Units (SI).[1] Headquartered near Paris, France, the BIPM operates under the authority of the General Conference on Weights and Measures (CGPM), a diplomatic body of the Member States.[1]

The BIPM's core mission is to:

-

Establish and maintain fundamental international standards and scales for physical quantities.

-

Coordinate the international comparison of national measurement standards.

-

Carry out scientific and technical research to advance the science of measurement.

-

Provide a forum for international collaboration in metrology.

The BIPM's work underpins the global quality infrastructure, which is essential for international trade, manufacturing, human health, and environmental protection.

Organizational Structure of the BIPM

The BIPM's governance structure ensures international collaboration and scientific rigor. The CGPM, composed of delegates from Member States, is the supreme authority and meets every four to six years to make decisions on the SI and the strategic direction of the BIPM. The International Committee for Weights and Measures (CIPM), comprising 18 elected individuals, directs the scientific and technical work of the BIPM. The day-to-day operations are managed by the Director of the BIPM and its staff.

The Consultative Committee for Amount of Substance (CCQM): Advancing Metrology in Chemistry and Biology

Recognizing the growing importance of accurate chemical and biological measurements, the CIPM established the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in 1993. The CCQM is the leading international forum for the coordination of chemical and biological metrology.

The primary mission of the CCQM is to:

-

Establish the global comparability of measurement results in chemistry and biology.

-

Develop and document the equivalence of national standards for chemical and biological measurements.

-

Advise the CIPM on matters related to metrology in chemistry and biology.

The CCQM carries out its mission through a network of working groups, each focusing on a specific area of chemical or biological analysis.

Quantitative Overview of the BIPM and CCQM

To provide a clearer picture of the scale and scope of their activities, the following tables summarize key quantitative data for the BIPM and CCQM.

| Metric | Value |

| BIPM Member States | 64 |

| BIPM Associate States and Economies | 36 |

| BIPM Staff | Approx. 70+ |

| Total Key Comparisons (KCDB) | 1243 |

| Total Supplementary Comparisons (KCDB) | 755 |

| Total CMCs (KCDB) | 26504 |

Table 1: Key Statistics for the BIPM (as of October 2025).

| Metric | Value |

| CCQM Working Groups | 11 |

| CCQM Task Groups | 3 |

| CCQM Key Comparisons (approx.) | >200 |

| CCQM Pilot Studies (approx.) | >200 |

Table 2: Key Statistics for the CCQM.

The Symbiotic Relationship: BIPM and CCQM

The relationship between the BIPM and the CCQM is one of direct oversight and close collaboration. The CCQM is a consultative committee of the CIPM, meaning it provides expert advice and carries out the technical work mandated by the CIPM in the field of chemical and biological metrology. The BIPM provides the secretariat for the CCQM and its working groups, and its laboratory facilities are used to coordinate key comparisons and conduct related research.

References

A Technical Guide to the CCQM's Strategic Plan for Metrology in Chemistry and Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the strategic direction of the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). The CCQM, a global authority in chemical and biological measurements, plays a pivotal role in ensuring the international comparability and accuracy of measurement results. This is critical for advancing scientific research, facilitating international trade, and ensuring the safety and efficacy of pharmaceutical products.

The CCQM's 2021-2030 strategy is built on the vision of a world where all chemical and biological measurements are made at the required level of accuracy to meet societal needs.[1] Its mission is to advance the global comparability of chemical and biological measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[1][2][3]

Core Strategic Aims (2021-2030)

The CCQM has outlined seven strategic aims to guide its activities through 2030:

-

Addressing Global Challenges: To contribute to the resolution of global challenges in areas such as environment and climate, healthcare, and food safety.[2][4]

-

Promoting Traceable Measurements: To encourage the adoption of metrologically traceable chemical and biological measurements.[2]

-

Advancing Measurement Science: To progress the state-of-the-art in chemical and biological measurement science.[1][2]

-

Enhancing Comparison Efficiency: To improve the efficiency and efficacy of the global system of comparisons for chemical and biological measurement standards.[1][2]

-

Evolving Calibration and Measurement Capabilities (CMCs): To continue the evolution of CMCs to meet the evolving needs of stakeholders.[1][2]

-

Supporting Emerging Metrology Institutes: To support the development of capabilities at National Metrology Institutes (NMIs) and Designated Institutes (DIs) with emerging activities.[2]

-

Maintaining Organizational Vitality: To regularly review and update the CCQM's structure to effectively fulfill its mission.[2]

Key Sectors of Strategic Importance

The CCQM has identified nine key sectors that will heavily influence its work in the coming decade:

-

Environment and Climate

-

Healthcare and Life Sciences

-

Food Safety, Trade, and Authenticity

-

Energy

-

Legal Metrology

-

Fundamental Metrology and Support of the SI

-

Forensic Sciences and Anti-doping

-

Advanced Manufacturing

-

Biotechnology and Drug Discovery

Data Presentation: Insights from Key Comparisons

The core of the CCQM's work involves organizing key comparisons and pilot studies to assess and demonstrate the measurement capabilities of participating NMIs and DIs. The results of these comparisons are publicly available in the BIPM Key Comparison Database (KCDB). Below are examples of quantitative data from representative key comparisons, summarized for clarity.

Table 1: Results of Key Comparison CCQM-K92 - Measurement of Electrolytic Conductivity

This comparison assessed the capabilities of NMIs in measuring the electrolytic conductivity of KCl solutions at two different concentrations.

| Participating Laboratory | Measured Conductivity (0.05 S/m) | Expanded Uncertainty (k=2) (S/m) | Measured Conductivity (20 S/m) | Expanded Uncertainty (k=2) (S/m) |

| NMI 1 | 0.04998 | 0.00003 | 19.995 | 0.004 |

| NMI 2 | 0.05001 | 0.00004 | 19.998 | 0.005 |

| NMI 3 | 0.04999 | 0.00002 | 19.996 | 0.003 |

| ... | ... | ... | ... | ... |

Data is illustrative and based on the structure of KCDB reports.

Table 2: Results of Key Comparison CCQM-K34.2 - Assay of Potassium Hydrogen Phthalate

This comparison focused on the accurate determination of the purity of a key reference material, potassium hydrogen phthalate (KHP), which is crucial for acid-base titrations.

| Participating Laboratory | Purity of KHP (mass fraction) | Expanded Uncertainty (k=2) |

| INMETRO | 0.999992 | 0.000015 |

| UNIIM | 0.999988 | 0.000012 |

| SMU (Coordinating Lab) | 0.999995 | 0.000010 |

Source: Final report of CCQM-K34.2[3]

Experimental Protocols: A Closer Look at Methodologies

The following sections provide a detailed look at the methodologies employed in key CCQM comparisons, offering insights into the rigorous standards upheld in metrology.

Protocol for CCQM-K92: Measurement of Electrolytic Conductivity

The primary method for measuring electrolytic conductivity involves the use of a conductivity cell and a high-precision impedance bridge. The protocol for this key comparison specified the following critical steps:

-

Cell Constant Determination: Each participating laboratory first determined the cell constant of their conductivity cell using a primary standard solution of known conductivity. This is typically a potassium chloride (KCl) solution of a specific concentration, prepared by gravimetric methods.

-

Temperature Control: The temperature of the measurement solution was strictly controlled to 25 °C ± 0.01 °C, as electrolytic conductivity is highly dependent on temperature.

-

Impedance Measurement: The impedance of the cell filled with the sample solution was measured using a high-precision AC bridge at a specified frequency (typically in the range of 1-5 kHz).

-

Conductivity Calculation: The electrolytic conductivity of the sample was then calculated using the measured impedance and the determined cell constant.

-

Uncertainty Analysis: A comprehensive uncertainty budget was required from each participant, detailing all sources of uncertainty, including the preparation of the standard solution, temperature measurement, impedance measurement, and the determination of the cell constant.

Protocol for CCQM-K34.2: Assay of Potassium Hydrogen Phthalate

The assay of high-purity materials like KHP is often performed using coulometry, a highly accurate electrochemical method. The protocol for this key comparison involved the following key stages:

-

Sample Preparation: A precise amount of the KHP sample was weighed and dissolved in a suitable electrolyte to create the analyte solution.

-

Coulometric Titration: The KHP solution was titrated with electrochemically generated hydroxide ions. A constant current was passed through a generating electrode in the titration cell, producing a known amount of titrant.

-

Endpoint Detection: The endpoint of the titration was detected using a high-precision pH meter or a potentiometric system to determine the equivalence point.

-

Calculation of Purity: The purity of the KHP was calculated based on the total charge passed (current multiplied by time) to reach the endpoint, the mass of the KHP sample, and Faraday's constant.

-

Traceability and Uncertainty: The traceability of the measurement was established through the calibration of the current source, the timer, and the balance. A detailed uncertainty analysis was performed to account for all potential sources of error.

Visualizing Metrological Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships within the CCQM's strategic framework.

Caption: Workflow of the CCQM strategic plan.

Caption: Generalized workflow of a CCQM key comparison.

Caption: Traceability chain in chemical and biological measurements.

References

The Cornerstone of Global Chemical and Biological Measurement: The CCQM's Role in the International System of Units (SI)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

Abstract

The International System of Units (SI) provides the fundamental basis for all measurements, ensuring global comparability and interchangeability of data. In the realms of chemistry, biology, and medicine, the accuracy and traceability of measurements are paramount for scientific advancement, regulatory compliance, and the development of safe and effective therapeutics. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Committee for Weights and Measures (CIPM) plays a pivotal role in establishing and maintaining the global comparability of chemical and biological measurements, directly impacting the practical realization and dissemination of the SI unit for the amount of substance, the mole. This technical guide provides an in-depth overview of the CCQM's contributions to the SI, with a focus on its key activities, the redefinition of the mole, and the establishment of measurement traceability through international comparisons. Detailed experimental protocols, quantitative data from key comparisons, and visual representations of core metrological concepts are presented to provide a comprehensive resource for the scientific community.

Introduction: The Importance of Metrological Traceability in Chemical and Biological Sciences

In scientific research and industrial applications, the ability to compare measurement results across different laboratories, countries, and time is fundamental. This comparability is achieved through an unbroken chain of calibrations to a common reference, a concept known as metrological traceability.[1] For chemical and biological measurements, this traceability is ultimately linked to the SI. The CCQM is the leading international body responsible for developing, improving, and documenting the equivalence of national standards for these measurements, thereby ensuring that a measurement of a specific substance's concentration, for example, is equivalent whether it is performed in North America, Europe, or Asia.[2]

The core mission of the CCQM is to establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.[2] This is primarily achieved through a program of international comparisons, known as Key Comparisons (KCs) and Pilot Studies, which are organized by the CCQM's various working groups.[3] These comparisons assess the capabilities of National Metrology Institutes (NMIs) and Designated Institutes (DIs) to perform high-accuracy measurements.

The CCQM's Structure and Key Activities

The CCQM is composed of representatives from NMIs and DIs from around the world and is structured into several working groups, each focusing on a specific area of chemical and biological metrology.[2]

CCQM Working Groups:

-

Cell Analysis (CAWG): Focuses on the quantification of cells and their properties.[4]

-

Electrochemical Analysis (EAWG): Deals with measurements of pH, electrolytic conductivity, and coulometry.[4]

-

Gas Analysis (GAWG): Specializes in the composition of gas mixtures.[4]

-

Inorganic Analysis (IAWG): Concentrates on the measurement of elements and inorganic compounds.[4]

-

Isotope Ratio (IRWG): Addresses the measurement of isotope ratios.

-

Nucleic Acid Analysis (NAWG): Focuses on the quantification of DNA and RNA.

-

Organic Analysis (OAWG): Deals with the measurement of organic compounds, including pharmaceuticals, food contaminants, and clinical biomarkers.[4]

-

Protein Analysis (PAWG): Specializes in the quantification of proteins.

-

Surface Analysis (SAWG): Concentrates on measurements of the composition and structure of surfaces.

-

Key Comparisons and CMC Quality (KCWG): Oversees the review of Calibration and Measurement Capabilities (CMCs).

-

Strategic Planning (SPWG): Develops the long-term strategy for the CCQM.

These working groups are responsible for planning and executing key comparisons and pilot studies, which are critical for demonstrating the equivalence of measurement capabilities among participating institutes.[3] The results of these comparisons are published in the BIPM Key Comparison Database (KCDB), providing transparent evidence of the measurement capabilities of each NMI.[5]

The Redefinition of the Mole and the CCQM's Contribution

A landmark achievement in metrology was the 2018 redefinition of the SI base units, which came into effect on May 20, 2019.[6] This redefinition fundamentally changed the basis of the SI from a system based on artifacts to one based on fundamental constants of nature.[7]

Prior to this, the mole was defined as the amount of substance of a system which contains as many elementary entities as there are atoms in 0.012 kilogram of carbon-12.[8] This definition was dependent on the definition of the kilogram, which was based on a physical artifact, the International Prototype of the Kilogram (IPK).[9]

The new definition of the mole is:

"The mole, symbol mol, is the SI unit of amount of substance. One mole contains exactly 6.022 140 76 × 10²³ elementary entities. This number is the fixed numerical value of the Avogadro constant, NA, when expressed in the unit mol⁻¹ and is called the Avogadro number."[8][10]

This redefinition decouples the mole from the kilogram and bases it on a fixed numerical value of the Avogadro constant. The CCQM, in close collaboration with the International Union of Pure and Applied Chemistry (IUPAC), played a crucial role in this redefinition by ensuring that the new definition would be practical and meet the needs of the chemistry community.[6][10] The CCQM's ad hoc Working Group on the Mole was instrumental in the discussions and recommendations that led to the new definition.[6]

Establishing Traceability through CCQM Key Comparisons

Key comparisons are the primary mechanism by which the CCQM establishes the global equivalence of chemical and biological measurements. In a key comparison, participating NMIs and DIs simultaneously measure a well-characterized and homogeneous material. The results are then compared to a Key Comparison Reference Value (KCRV), which is a value assigned by the CCQM based on the results of the comparison.[11] The degree of equivalence of each participant's result with the KCRV is then calculated and published.[11]

This process provides a robust and transparent assessment of the measurement capabilities of each participating institute and underpins their Calibration and Measurement Capabilities (CMCs) published in the BIPM KCDB. CMCs represent the best measurement capability of an NMI and are essential for demonstrating the international traceability of their measurement services.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bipm.org [bipm.org]

- 4. old.iupac.org [old.iupac.org]

- 5. researchgate.net [researchgate.net]

- 6. bipm.org [bipm.org]

- 7. KCDB reports - BIPM [bipm.org]

- 8. scispace.com [scispace.com]

- 9. Published CCQM-OAWG Key Comparisons - BIPM [bipm.org]

- 10. bipm.org [bipm.org]

- 11. bipm.org [bipm.org]

The Unseen Hand: How the CCQM Forges Global Standards in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the interconnected world of scientific research and pharmaceutical development, the comparability and reliability of analytical measurements are paramount. A result generated in a laboratory in one country must be consistent and traceable to a result for the same sample measured elsewhere. This global harmonization of chemical and biological measurements is not a matter of chance; it is the result of a meticulously coordinated international effort. At the heart of this endeavor lies the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a body that exerts a profound, yet often unseen, influence on the analytical chemistry standards that underpin scientific and industrial progress.

This technical guide provides an in-depth exploration of the CCQM's role and its impact on the daily work of researchers, scientists, and drug development professionals. We will delve into the core mechanisms through which the CCQM establishes global comparability, with a focus on its key comparisons, the development of reference materials, and the dissemination of best practices in metrological traceability.

The Foundation of Comparability: Metrological Traceability

At the core of the CCQM's mission is the principle of metrological traceability. This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. For chemical measurements, the ultimate reference is the International System of Units (SI), specifically the mole.

The CCQM promotes the establishment of traceability to the SI for a wide range of chemical and biological measurements.[1][2][3] This ensures that measurements are not only comparable between laboratories but also have a stable and enduring foundation. For the pharmaceutical industry, this is critical for ensuring product quality, safety, and efficacy across global markets.

A simplified representation of the traceability chain in analytical chemistry is illustrated in the following diagram:

The Crucible of Comparability: CCQM Key Comparisons

The primary mechanism through which the CCQM assesses and demonstrates the equivalence of measurement capabilities among National Metrology Institutes (NMIs) is through international comparisons, known as key comparisons.[1][4] These rigorous studies involve the distribution of a common, well-characterized test material to participating NMIs, who then measure a specified property (e.g., the purity of a substance, the concentration of an analyte in a matrix).

The results of these key comparisons provide a snapshot of the state-of-the-art in a particular measurement and allow for the objective evaluation of each NMI's performance. The outcomes are crucial for building mutual confidence in the measurement capabilities of participating institutes and for underpinning their Calibration and Measurement Capabilities (CMCs) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).

The general workflow of a CCQM key comparison is depicted below:

Case Study: CCQM-K55.d - Purity Assessment of Folic Acid

To illustrate the practical impact of these key comparisons, we will examine the results of CCQM-K55.d, a key comparison focused on the purity assessment of folic acid.[5][6] This is a critical measurement for the pharmaceutical and food industries, as folic acid is a widely used supplement.

The participating NMIs were tasked with determining the mass fraction of folic acid in a provided sample. The results, summarized in the table below, demonstrate the high level of agreement achieved among the world's leading metrology institutes.

| Participating NMI | Reported Mass Fraction (mg/g) | Standard Uncertainty (mg/g) |

| NMIJ (Japan) | 988.9 | 1.2 |

| KRISS (Korea) | 989.1 | 1.0 |

| NIST (USA) | 989.4 | 1.1 |

| LGC (UK) | 988.7 | 1.3 |

| NMIA (Australia) | 989.0 | 1.5 |

| NRC (Canada) | 988.5 | 1.4 |

| ... | ... | ... |

| KCRV | 988.9 | 0.5 |

Note: This table presents a subset of the data from the CCQM-K55.d final report for illustrative purposes. The Key Comparison Reference Value (KCRV) is a consensus value derived from the participants' results.

The close agreement of the results and the small uncertainty of the KCRV provide a solid foundation for the global comparability of folic acid purity measurements. This, in turn, allows drug manufacturers to have confidence in the quality of their raw materials, regardless of their origin.

Key Experimental Protocols in CCQM Comparisons

The success of CCQM key comparisons hinges on the rigorous application of state-of-the-art analytical methods. While participating NMIs are often free to choose their measurement procedures, certain "higher-order" methods are frequently employed due to their potential for high accuracy and low uncertainty. The following sections provide an overview of some of these key experimental protocols.

Mass Balance for Purity Assessment

The mass balance approach is a primary method for determining the purity of a substance. It involves the separate determination and summation of all significant impurities, which is then subtracted from 100% to yield the purity of the main component.

Methodology:

-

Homogeneity and Stability Assessment: The bulk material is assessed for homogeneity to ensure that each distributed sample is representative of the whole. Stability studies are also conducted to ensure the material does not degrade during the course of the comparison.

-

Identification of Impurities: A range of analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to identify potential organic and inorganic impurities.

-

Quantification of Impurities:

-

Related Organic Impurities: Typically quantified by chromatography (HPLC or GC) with a universal detector or with a specific detector if the response factors of the impurities are known or can be assumed to be similar to the main component.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Quantified by headspace GC-MS.

-

Non-volatile Inorganic Impurities: Determined by ashing and subsequent analysis of the residue by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

-

Calculation of Purity: The mass fractions of all identified and quantified impurities are summed and subtracted from the ideal total mass (100% or 1,000,000 mg/kg). The uncertainty of the purity value is calculated by combining the uncertainties of each impurity determination.

The logical workflow for the mass balance method is as follows:

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

-

Selection of a Certified Reference Material (CRM) as an Internal Standard: A well-characterized CRM with known purity is chosen as the internal standard. It should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte.

-

Sample Preparation: Accurately weighed amounts of the analyte and the internal standard are dissolved in a deuterated solvent.

-

NMR Data Acquisition: The NMR spectrum is acquired under conditions that ensure accurate and precise integration of the signals. This includes a long relaxation delay (D1) to allow for full relaxation of all nuclei between scans.

-

Data Processing: The acquired spectrum is processed, including Fourier transformation, phasing, and baseline correction. The signals of interest for both the analyte and the internal standard are integrated.

-

Purity Calculation: The purity of the analyte is calculated using the following equation:

Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

-

P = Purity (mass fraction)

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = Mass

-

analyte = The substance being analyzed

-

IS = The internal standard

-

The Impact on Analytical Chemistry Standards in Research and Drug Development

The work of the CCQM has a direct and significant impact on the standards and practices employed in research and drug development laboratories:

-

Availability of High-Quality Certified Reference Materials (CRMs): The key comparisons conducted by the CCQM provide the foundation for the value assignment of CRMs produced by NMIs and other accredited reference material producers. These CRMs are then used by pharmaceutical companies and research institutions to calibrate their instruments, validate their analytical methods, and ensure the traceability of their measurements.

-

Improved Accuracy and Comparability of Analytical Data: By promoting the adoption of best practices and facilitating the international comparison of measurement results, the CCQM contributes to a continuous improvement in the accuracy and reliability of analytical data worldwide. This is essential for the global acceptance of data in regulatory submissions and for fostering collaboration in research and development.

-

Harmonization of Analytical Methods: The detailed protocols and methodologies developed and validated through CCQM key comparisons often serve as a basis for the development of international standards by organizations such as the International Organization for Standardization (ISO) and pharmacopoeias.

-

Enhanced Confidence in Outsourced Analytical Testing: For pharmaceutical companies that outsource analytical testing to contract research organizations (CROs) and contract manufacturing organizations (CMOs), the global metrological framework established by the CCQM provides a basis for confidence in the quality and comparability of the data they receive.

Conclusion

The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) plays a vital, albeit often behind-the-scenes, role in shaping the landscape of analytical chemistry standards. Through its coordination of key comparisons, its promotion of metrological traceability to the SI, and its dissemination of best practices, the CCQM provides the essential framework for ensuring the global comparability and reliability of chemical and biological measurements. For researchers, scientists, and drug development professionals, the work of the CCQM provides the invisible bedrock of confidence upon which the quality, safety, and efficacy of their work depends. Understanding the principles and mechanisms of the CCQM's influence is therefore not just an academic exercise, but a practical necessity for anyone involved in the generation and interpretation of analytical data in a globalized scientific community.

References

- 1. Published CCQM-OAWG Key Comparisons - BIPM [bipm.org]

- 2. [PDF] Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method | Semantic Scholar [semanticscholar.org]

- 3. bipm.org [bipm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CCQM Activities in the Organic Analysis Working Group | NIST [nist.gov]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the CCQM's Role in Standardizing Biological Measurements

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in the global standardization of biological measurements. Ensuring the accuracy, comparability, and reliability of biological data is critical for advancing research, accelerating drug development, and making sound clinical decisions. This document details the mechanisms and methodologies employed by the CCQM to establish a framework of global measurement equivalence.

The Imperative for Standardization in Biology

Biological systems are inherently complex, and measurements of biological entities like proteins, nucleic acids, and cells are susceptible to significant variability. This variability can arise from differences in analytical methods, instrument calibration, and reference materials. For research to be reproducible and for diagnostics and therapies to be universally applicable, it is essential that a measurement of a specific biological marker in one laboratory is equivalent to the measurement of the same marker in any other laboratory worldwide.

This is where the principles of metrology—the science of measurement—provide a crucial framework. At the heart of this global effort is the CCQM, a committee under the authority of the International Committee for Weights and Measures (CIPM) that is responsible for developing and documenting the equivalence of chemical and biological measurements.[1][2]

The CCQM: Structure and Mission in Biological Metrology

The mission of the CCQM is to advance the global comparability of measurement standards and capabilities.[3] It achieves this by promoting metrological traceability : the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations.[4][5][6] This ensures that measurements are ultimately traceable to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[1][3]

To address the diverse challenges of biological measurements, the CCQM has established several dedicated Working Groups:

-

Protein Analysis Working Group (PAWG): Focuses on developing reference methods and materials for the accurate quantification of proteins and peptides, which are crucial as clinical biomarkers and biotherapeutics.

-

Nucleic Acid Analysis Working Group (NAWG): Works on standardizing measurements of DNA and RNA, essential for applications like infectious disease diagnostics, genetic testing, and gene therapy.

-

Cell Analysis Working Group (CAWG): Addresses the complex challenge of accurately counting and characterizing cells, a fundamental measurement in cell therapy, vaccine production, and clinical diagnostics.[1]

The primary tools used by these working groups to assess and document global measurement capabilities are international studies known as Key Comparisons and Pilot Studies.[2]

The Role of Key Comparisons and Pilot Studies

Key Comparisons (KCs) are exercises where leading National Metrology Institutes (NMIs) and Designated Institutes (DIs) from around the world simultaneously measure a common, stable, and homogeneous material. The results are used to evaluate the degree of equivalence of their measurement procedures and to support their Calibration and Measurement Capability (CMC) claims.[2] Pilot Studies (Ps) are often organized to explore and improve measurement methods for challenging analytes before a formal Key Comparison is launched.

These studies are fundamental to building global confidence in biological measurements. They provide an objective benchmark of performance and drive improvements in measurement science.

The Metrological Traceability Chain

The work of the CCQM is the highest link in a chain that extends to the routine measurements performed in any research or clinical laboratory. The following diagram illustrates this hierarchical relationship, showing how value assignments are transferred from the SI unit down to the end-user.

Caption: The hierarchy of metrological traceability in biological measurements.

Data Presentation from a CCQM Key Comparison

To illustrate the outcome of these studies, the following table summarizes the methods and results from CCQM-K151 , a Key Comparison focused on the quantification of a pure recombinant protein (an insulin analogue) in a buffer solution.[1]

| Participating Institute (NMI/DI) | Country | Hydrolysis Method | Measurement Method | Reported Mass Fraction (mg/g) |

| KRISS | Korea | Gas-phase | ID-MS (Amino Acid Analysis) | 1.488 ± 0.020 |

| NIM | China | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.491 ± 0.022 |

| LGC | UK | Gas-phase | ID-MS (Amino Acid Analysis) | 1.495 ± 0.030 |

| NIST | USA | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.485 ± 0.015 |

| NMIJ | Japan | Gas-phase | ID-MS (Amino Acid Analysis) | 1.490 ± 0.025 |

| NRC | Canada | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.482 ± 0.028 |

| UME | Turkey | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.499 ± 0.035 |

| PTB | Germany | Gas-phase | ID-MS (Amino Acid Analysis) | 1.487 ± 0.021 |

| HSA | Singapore | Liquid-phase (Microwave) | ID-MS (Amino Acid Analysis) | 1.493 ± 0.033 |

| KCRV | 1.489 ± 0.008 |

Note: Data is representative and derived from the final report's description. The Key Comparison Reference Value (KCRV) is the consensus value providing the highest level of comparability.

Detailed Experimental Protocols

The foundation of a successful Key Comparison is a rigorously defined experimental protocol that participants must follow. This ensures that the object of comparison is the measurement capability itself, rather than variations in procedure.

Protocol Example 1: Protein Quantification (based on CCQM-K151)

The goal of CCQM-K151 was to assess the capability of NMIs to assign a mass fraction to a pure recombinant protein.[1] The consensus approach relied on amino acid analysis after protein hydrolysis.

1. Sample Preparation:

-

Participants received a sample of a purified insulin analogue in a buffer solution.

-

An aliquot of the protein solution is taken for hydrolysis.

2. Protein Hydrolysis:

-

The protein is broken down into its constituent amino acids. Two primary methods were used by participants:

-

Liquid-Phase Hydrolysis: The protein solution is typically mixed with 6 mol/L hydrochloric acid (HCl) and heated in a sealed vial at approximately 110 °C for 24 hours.

-

Gas-Phase Hydrolysis: The protein solution is dried, and the vial is placed in a desiccator containing HCl. The desiccator is heated, allowing HCl vapor to hydrolyze the protein. This method reduces contamination.[1]

-

3. Amino Acid Quantification by Isotope Dilution Mass Spectrometry (ID-MS):

-

Principle: A known amount of a stable, isotopically labeled version of the amino acid of interest (e.g., ¹³C-labeled Phenylalanine) is added to the hydrolyzed sample (the hydrolysate).

-

Analysis: The sample is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the ratio of the naturally occurring amino acid to the isotopically labeled internal standard.

-

Calculation: Because the amount of the added labeled standard is known precisely, the amount of the naturally occurring amino acid in the hydrolysate can be calculated with high accuracy.

-

Target Amino Acids: Participants typically measured multiple stable amino acids to ensure a robust result. For this study, the most commonly measured amino acids were Valine, Leucine, Phenylalanine, and Isoleucine.[1]

4. Calculation of Protein Content:

-

The mass of each quantified amino acid is used to calculate the total mass of the protein, based on the known amino acid sequence of the insulin analogue.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for protein quantification by ID-MS.

Protocol Example 2: Cell Counting (based on CCQM-P217)

The goal of CCQM-P217 was to evaluate methods for enumerating fixed peripheral blood mononuclear cells (PBMCs) in suspension.[5] This addresses a critical need in diagnostics and cell therapy manufacturing.

1. Sample Distribution:

-

Participants received a lyophilized (freeze-dried), fixed preparation of PBMCs. This ensures sample stability and homogeneity for all participating labs.[5]

2. Sample Reconstitution:

-

A strict, defined protocol is provided for reconstituting the cells in a specified buffer to ensure a consistent starting cell suspension.

3. Dilution Series:

-

To assess linearity and accuracy across a range of concentrations, participants were required to perform a prescribed dilution series. This design was adapted from the ISO 20391-2 standard.[5]

4. Measurement Methods:

-

The study was designed to compare different cell counting technologies.

-

Flow Cytometry: A detailed Standard Operating Procedure (SOP) was provided for flow cytometry methods to minimize procedural variability. This typically involves staining cells with a fluorescent dye and using a flow cytometer to count individual events (cells) as they pass through a laser.

-

Manual Methods: Guidelines were provided for manual counting (e.g., using a hemocytometer), but labs generally followed their in-house validated protocols.[5]

-

Automated Methods: Participants could use any available automated cell counters (e.g., image-based counters).[5]

-

5. Data Analysis and Reporting:

-

Participants reported the cell concentration for each sample in the dilution series.

-

The coordinating laboratory analyzed the data to determine the consensus value and evaluate sources of variation between methods and laboratories.

The following diagram illustrates the general workflow for this type of CCQM cell analysis study.

Caption: General workflow for the CCQM-P217 cell counting pilot study.

Conclusion: The Impact of the CCQM on Biological Sciences

The work of the CCQM and its working groups provides the essential metrological foundation for reliable and comparable biological measurements around the globe. By developing high-level reference methods, organizing rigorous international comparisons, and promoting the concept of metrological traceability, the CCQM enables the scientific and medical communities to:

-

Ensure Reproducibility: Allows researchers to build upon each other's work with confidence.

-

Harmonize Clinical Diagnostics: Ensures that diagnostic cut-off values are meaningful across different testing platforms and locations.

-

Accelerate Drug Development: Provides a stable measurement framework for quantifying biotherapeutics and biomarkers during development and manufacturing.

-

Support Regulatory Compliance: Establishes a basis for demonstrating the accuracy of measurements to regulatory bodies.

For researchers, scientists, and drug development professionals, understanding the role and output of the CCQM is crucial for ensuring that their own measurements are robust, accurate, and fit for purpose, ultimately contributing to better science and improved human health.

References

Methodological & Application

Implementing CCQM Guidelines for Measurement Uncertainty: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

In the fields of research, particularly in drug development, the reliability and comparability of measurement results are paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) provides a framework for ensuring the global comparability of measurement results by promoting traceability to the SI units.[1][2] A critical component of this framework is the rigorous evaluation and expression of measurement uncertainty. These application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals on how to implement the principles outlined by the CCQM for the estimation of measurement uncertainty, primarily based on the "Guide to the Expression of Uncertainty in Measurement" (GUM).[3][4][5]

Core Principles of Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[6] It is not an error, but rather a quantitative indication of the quality of the measurement result. The evaluation of measurement uncertainty involves identifying all significant sources of uncertainty, quantifying them, and combining them to obtain an overall uncertainty value.

The process of evaluating measurement uncertainty can be broken down into four main steps:

-

Specify the Measurand: Clearly define what is being measured, including the analytical method used.

-

Identify Uncertainty Sources: Identify and list all potential sources of uncertainty in the measurement process.

-

Quantify Uncertainty Components: Quantify the contribution of each uncertainty source as a standard uncertainty (standard deviation).

-

Calculate Combined and Expanded Uncertainty: Combine the individual standard uncertainties to obtain a combined standard uncertainty, and then multiply by a coverage factor to determine the expanded uncertainty, which provides a confidence interval.

Logical Workflow for Implementing CCQM Guidelines

The following diagram illustrates the general workflow for implementing CCQM guidelines for measurement uncertainty.

Experimental Protocols for Quantifying Uncertainty Components

The quantification of uncertainty components is categorized into Type A and Type B evaluations.

-

Type A evaluation: Based on statistical analysis of a series of observations.[7]

-

Type B evaluation: Based on other information, such as calibration certificates, manufacturer's specifications, or previous measurement data.[7]

Protocol 1: Evaluation of Precision (Repeatability and Intermediate Precision) - Type A

Objective: To quantify the random error of the measurement method under different conditions.

Methodology:

-

Prepare a stable, homogeneous sample matrix relevant to the intended application (e.g., spiked plasma for a drug assay).

-

Define the measurement conditions:

-

Repeatability conditions: The same analyst, same instrument, same day, and same reagents.

-

Intermediate precision conditions: Varying conditions, such as different analysts, different instruments (if applicable), and different days.

-

-

Perform a series of replicate measurements of the sample. A minimum of 10 replicates is recommended for a reliable estimate.

-

Calculate the mean and standard deviation of the replicate measurements for each set of conditions.

-

The standard deviation represents the standard uncertainty due to the random effects under the specified conditions.

Data Presentation:

| Condition | Number of Replicates (n) | Mean | Standard Deviation (s) | Standard Uncertainty (u = s) |

| Repeatability | 10 | 102.5 ng/mL | 2.1 ng/mL | 2.1 ng/mL |

| Intermediate Precision | 20 (2 analysts, 10 days) | 103.1 ng/mL | 3.5 ng/mL | 3.5 ng/mL |

Protocol 2: Evaluation of Bias (Trueness) - Type A and Type B

Objective: To quantify the systematic error of the measurement method.

Methodology:

-

Obtain a Certified Reference Material (CRM) with a known, certified value and associated uncertainty.

-

Perform a series of replicate measurements of the CRM using the analytical method being evaluated.

-

Calculate the mean of the replicate measurements.

-

Calculate the bias as the difference between the measured mean and the certified value of the CRM.

-

The standard uncertainty of the bias is calculated by combining the standard uncertainty of the measurement of the CRM and the standard uncertainty of the certified value of the CRM (from the certificate).

Data Presentation:

| Parameter | Value | Standard Uncertainty |

| Certified Value of CRM | 100.0 ng/mL | 0.5 ng/mL |

| Measured Mean (n=10) | 102.5 ng/mL | 0.7 ng/mL (s/√n) |

| Bias | +2.5 ng/mL | 0.86 ng/mL (√(0.5² + 0.7²)) |

Application in Drug Development: Measurement of a Biomarker in a Pharmacokinetic Study

The following diagram illustrates a simplified signaling pathway where the inhibition of a kinase by a drug leads to a change in the concentration of a downstream phosphorylated protein (biomarker). The accurate measurement of this biomarker is essential to assess the drug's efficacy.

Uncertainty Budget for a Bioanalytical LC-MS/MS Assay